molecular formula C12H20N2O2 B12632159 N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-34-7

N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12632159
CAS No.: 918898-34-7
M. Wt: 224.30 g/mol
InChI Key: HCXFZNZKBOAZKG-UHFFFAOYSA-N
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Description

N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a chemical compound of significant interest in advanced organic and medicinal chemistry research. While specific biological data for this exact molecule is not currently published in the literature, its structure suggests potential as a valuable intermediate or pharmacophore. The molecule integrates a furan heterocycle, a structural motif frequently found in compounds with demonstrated antimicrobial and cytotoxic activities . Furthermore, it features a hydroxylamine group attached to a propan-2-ylidene chain, a configuration that can be characteristic of Schiff base-type ligands. Schiff bases are well-known for their ability to form stable complexes with various metal ions, which are often investigated for their catalytic, magnetic, and biological properties . Researchers may explore this compound as a precursor for the synthesis of more complex heterocyclic systems or as a ligand in coordination chemistry. The presence of the nitrogen and oxygen donor atoms makes it a potential chelating agent for transition metals like Cu(II), Co(II), Ni(II), and Zn(II), whose complexes are frequently studied for their enzymatic and spectroscopic characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific properties and applications of this compound.

Properties

CAS No.

918898-34-7

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[1-[butyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H20N2O2/c1-3-4-7-14(9-11(2)13-15)10-12-6-5-8-16-12/h5-6,8,15H,3-4,7,9-10H2,1-2H3

InChI Key

HCXFZNZKBOAZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CO1)CC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of butylamine with furan-2-carbaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired hydroxylamine compound. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and various substituted furan compounds.

Scientific Research Applications

N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The furan ring and hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including hydroxamic acids, substituted furan derivatives, and ranitidine-related impurities. Below is a detailed comparison:

Structural Analogues from Hydroxamic Acid Families

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) () exhibit similar hydroxamate or hydroxylamine groups but lack the propan-2-ylidene backbone. Key differences include:

  • Substituent Flexibility : The target compound’s butyl-furan-2-ylmethyl group provides greater hydrophobicity compared to the chlorophenyl or simple phenyl groups in analogues .
  • Synthetic Routes : While compound 11 is synthesized via condensation of furan-2-carbaldehyde with hydroxylamine, the target compound likely requires multi-step alkylation and Schiff base formation due to its complex substitution pattern .

Furan-Containing Oxadiazole Derivatives

Compounds like (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) methanimines () share the furan ring but incorporate oxadiazole moieties instead of hydroxylamine. Notable contrasts include:

  • Reactivity : Oxadiazole derivatives are often synthesized via cyclization of hydrazides, whereas the target compound’s hydroxylamine group may participate in redox or metal-chelating reactions .
  • Biological Activity : Oxadiazoles are typically explored for antimicrobial or anticancer activity, while hydroxylamine derivatives like the target compound may exhibit antioxidant or enzyme-inhibitory properties .

Ranitidine-Related Impurities

Ranitidine-N-oxide and related compounds (–4, ) feature dimethylamino-furanmethyl groups but differ significantly in backbone structure:

  • Functional Groups : Ranitidine-N-oxide includes a nitroethenyl group and sulphanyl linkages, which are absent in the target compound .
  • Pharmaceutical Relevance : Ranitidine derivatives are pharmacopeial impurities, whereas the target compound’s applications remain exploratory .
Table 2: Comparison with Ranitidine Derivatives
Compound Molecular Formula Key Functional Groups Pharmacopeial Status
Target Compound C₁₃H₂₁N₃O₂* Hydroxylamine, furan-2-ylmethyl Experimental
Ranitidine-N-oxide C₁₃H₂₂N₄O₃S Nitroethenyl, sulphanyl, dimethylamino USP 31 recognized impurity
Ranitidine amino alcohol hemifumarate C₁₀H₁₆N₂O₂ Dimethylamino, furanmethanol USP 35 impurity

*Hypothetical formula based on substituents.

Hydroxylamine Derivatives with Heterocyclic Substituents

N-[1-(morpholin-4-yl)propan-2-ylidene]hydroxylamine () and 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () highlight the role of heterocycles:

  • Backbone Diversity : The morpholine ring in confers rigidity, while the target compound’s butyl chain enhances lipophilicity.
  • Synthetic Complexity : The acetamide in requires propargylamine coupling, contrasting with the Schiff base formation likely needed for the target compound.

Key Research Findings and Implications

  • Antioxidant Potential: Hydroxamic acids like compound 8 show DPPH radical scavenging activity , suggesting the target compound could be screened for similar properties.
  • Stability Challenges : Ranitidine-related impurities degrade under acidic conditions , raising questions about the target compound’s stability in physiological environments.
  • Synthetic Scalability : The multi-step synthesis of furan-containing hydroxylamines (e.g., compound 11 ) often requires reflux and acidic catalysts , which may limit large-scale production of the target compound.

Biological Activity

N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound notable for its unique structural features, including a furan ring and a hydroxylamine functional group. These characteristics suggest potential applications in medicinal chemistry and organic synthesis, particularly in the development of biologically active compounds.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 235.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing both furan and hydroxylamine functionalities may exhibit various biological activities, including:

  • Antioxidant Properties : Hydroxylamines are known to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, with some derivatives exhibiting IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The biological activity of this compound is likely mediated through its ability to participate in redox reactions due to the hydroxylamine group. This reactivity may allow it to act as a reducing agent or a nucleophile, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

A study evaluating the anticancer properties of hydroxylamine derivatives found that several compounds demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives showed IC50 values ranging from 3 µM to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Studies

Research on similar hydroxylamine compounds has indicated their effectiveness as antioxidants. These studies typically measure the reduction of reactive oxygen species (ROS) in vitro, with findings suggesting that such compounds can significantly lower oxidative stress markers in cultured cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
HydroxylamineSimple hydroxylamine structureStrong reducing properties, antioxidant
Furan DerivativesContain furan ringsDiverse biological activities including anticancer
Mannich BasesFormed via Mannich reactionVersatile intermediates in organic synthesis

The unique combination of furan and hydroxylamine functionalities in this compound may provide novel pathways for reactivity and biological activity not found in simpler compounds.

Q & A

Q. Basic

  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, hydroxylamine O-H stretch at ~3200–3600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, butyl chain methylene groups at δ 1.2–1.6 ppm) and carbon backbone .
  • Mass spectrometry (ESI or EI) : Verify molecular weight and fragmentation patterns (e.g., loss of hydroxylamine moiety or furan-methyl group) .
  • Elemental analysis : Validate purity (>95% recommended for biological assays) .

How can researchers evaluate the anti-tubercular activity of this compound, and what conflicting data might arise?

Q. Advanced

  • In vitro assays : Use the Alamar Blue assay against Mycobacterium tuberculosis H37Rv, with MIC values ≤3.1 µg/mL considered promising .
  • Conflicting data : Discrepancies may arise between computational predictions (e.g., PASS software Pa scores >0.7) and experimental MIC values due to membrane permeability issues or off-target effects .
    • Resolution : Perform efflux pump inhibition assays or modify substituents (e.g., introducing polar groups) to enhance bioavailability .

What computational strategies are effective for predicting target binding interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like enoyl-ACP reductase (InhA). Key residues (e.g., Tyr158, Met103) often form hydrogen bonds or π-alkyl interactions with the furan and butyl groups .
  • Dynamics simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability and identify critical conformational changes .
Docking Parameter Value Reference
Binding affinity (ΔG, kcal/mol)-8.2 to -9.5
Hydrogen bonds2–3 (Tyr158, Met103)
Hydrophobic interactionsButyl chain with Leu218

How can structural contradictions between synthesized and modeled compounds be addressed?

Q. Advanced

  • X-ray crystallography : Resolve discrepancies by comparing experimental crystal structures with docking poses. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • SAR analysis : Systematically modify substituents (e.g., replacing the butyl group with cyclopropyl) and correlate changes with activity. For example, bulkier groups may improve InhA binding but reduce solubility .

What methodologies validate the compound’s mechanism of action in enzyme inhibition?

Q. Advanced

  • Enzyme kinetics : Measure IC₅₀ values via NADH oxidation assays (InhA inhibition) and compare with positive controls (e.g., isoniazid) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition .
  • Resistance studies : Test against InhA mutants (e.g., I21V, S94A) to assess target specificity .

How can researchers optimize molecular stability under physiological conditions?

Q. Advanced

  • pH stability assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/murine) to identify vulnerable sites (e.g., hydroxylamine oxidation). Introduce fluorinated substituents to block metabolic hotspots .

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